molecular formula C17H29N5O2 B11976195 8-(dimethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

8-(dimethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11976195
M. Wt: 335.4 g/mol
InChI Key: ZSXGSIGMFFRAEZ-UHFFFAOYSA-N
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Description

8-(dimethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a dimethylamino group, a methyl group, and a nonyl chain attached to a purine ring. Purine derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(dimethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a nonyl halide in the presence of a strong base, followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(dimethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction and inert atmosphere for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

8-(dimethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(dimethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with different substituents, such as:

  • 8-(dimethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione
  • 1,8-bis(dimethylamino)naphthalene
  • 1,8-bis(tetramethylguanidino)naphthalene

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the dimethylamino group enhances its basicity, while the nonyl chain increases its hydrophobicity, making it suitable for various applications in different fields.

Properties

Molecular Formula

C17H29N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

8-(dimethylamino)-3-methyl-7-nonylpurine-2,6-dione

InChI

InChI=1S/C17H29N5O2/c1-5-6-7-8-9-10-11-12-22-13-14(18-16(22)20(2)3)21(4)17(24)19-15(13)23/h5-12H2,1-4H3,(H,19,23,24)

InChI Key

ZSXGSIGMFFRAEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C

Origin of Product

United States

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